molecular formula C8H7BrN4S B8663143 4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole

4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole

Cat. No. B8663143
M. Wt: 271.14 g/mol
InChI Key: NMCTXXPYPRFDEI-UHFFFAOYSA-N
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Patent
US09169243B2

Procedure details

4-bromothiazole-2-carbohydrazide (620 mg, 2.8 mmol) and toluene (9 mL) were added to a sealable vial, DMF.DMA (920 μL, 6.9 mmol) was added and the reaction was stirred for 5 minutes. Cyclopropyl amine (770 μL, 11 mmol), and AcOH (160 μL, 2.8 mmol) were added and the reaction was heated in a microwave reactor at 150° C. for 30 minutes. The reaction was concentrated and purified by flash chromatography (1→7% MeOH in CH2Cl2) to afford 4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole (contaminated with DMF.DMA for next step).
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
920 μL
Type
reactant
Reaction Step Two
Quantity
770 μL
Type
reactant
Reaction Step Three
Name
Quantity
160 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([C:7]([NH:9][NH2:10])=O)[S:5][CH:6]=1.[CH3:11][C:12]([N:14]([CH3:16])C)=O.[CH:17]1(N)CC1.CC(O)=O>CN(C=O)C.C1(C)C=CC=CC=1>[Br:1][C:2]1[N:3]=[C:4]([C:7]2[N:14]([CH:12]3[CH2:11][CH2:17]3)[CH:16]=[N:10][N:9]=2)[S:5][CH:6]=1

Inputs

Step One
Name
Quantity
620 mg
Type
reactant
Smiles
BrC=1N=C(SC1)C(=O)NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
9 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
920 μL
Type
reactant
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
770 μL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
160 μL
Type
reactant
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (1→7% MeOH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1N=C(SC1)C1=NN=CN1C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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